molecular formula C17H18N2O2 B11337803 2-[1-(2-methoxyphenoxy)ethyl]-4-methyl-1H-benzimidazole

2-[1-(2-methoxyphenoxy)ethyl]-4-methyl-1H-benzimidazole

Cat. No.: B11337803
M. Wt: 282.34 g/mol
InChI Key: DDINADNNQRXBNM-UHFFFAOYSA-N
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Description

2-[1-(2-methoxyphenoxy)ethyl]-4-methyl-1H-benzimidazole is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyphenoxy)ethyl]-4-methyl-1H-benzimidazole typically involves the condensation of 2-(2-methoxyphenoxy)ethylamine with 4-methyl-1H-benzimidazole under specific reaction conditions. The reaction is often carried out in the presence of a suitable solvent such as monoglyme and may require the use of catalysts or other reagents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include steps to purify the final product and ensure its quality and consistency. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxyphenoxy)ethyl]-4-methyl-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzimidazole derivatives .

Scientific Research Applications

2-[1-(2-methoxyphenoxy)ethyl]-4-methyl-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyphenoxy)ethyl]-4-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-[1-(2-methoxyphenoxy)ethyl]-4-methyl-1H-benzimidazole

InChI

InChI=1S/C17H18N2O2/c1-11-7-6-8-13-16(11)19-17(18-13)12(2)21-15-10-5-4-9-14(15)20-3/h4-10,12H,1-3H3,(H,18,19)

InChI Key

DDINADNNQRXBNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C(C)OC3=CC=CC=C3OC

Origin of Product

United States

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